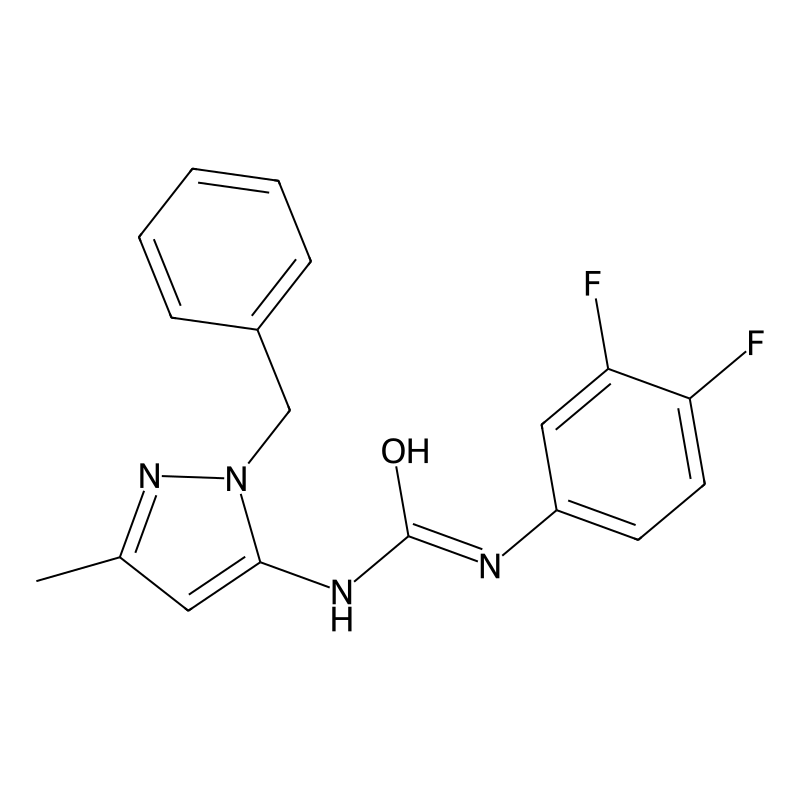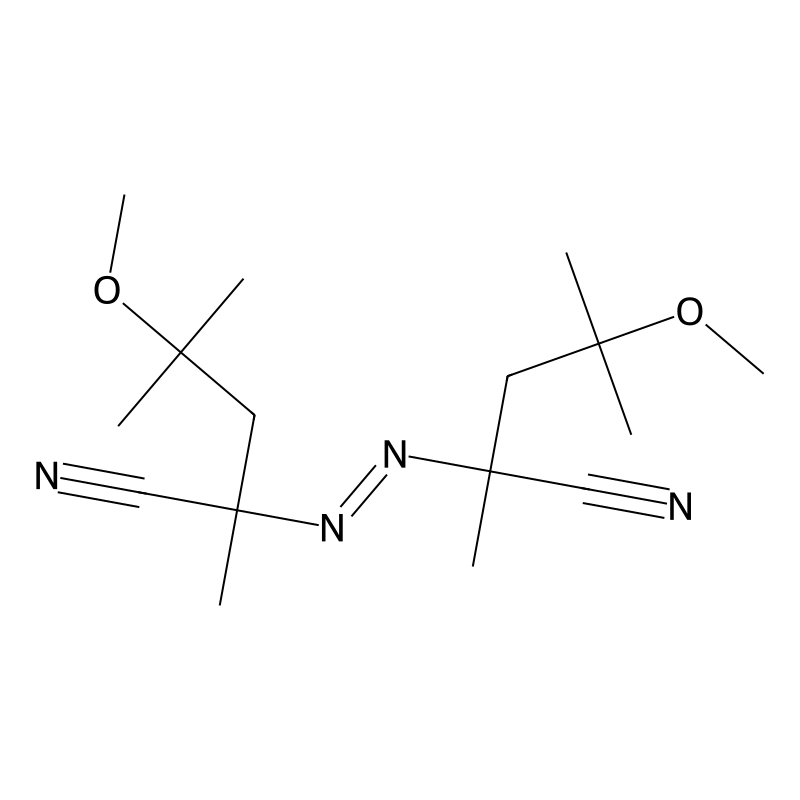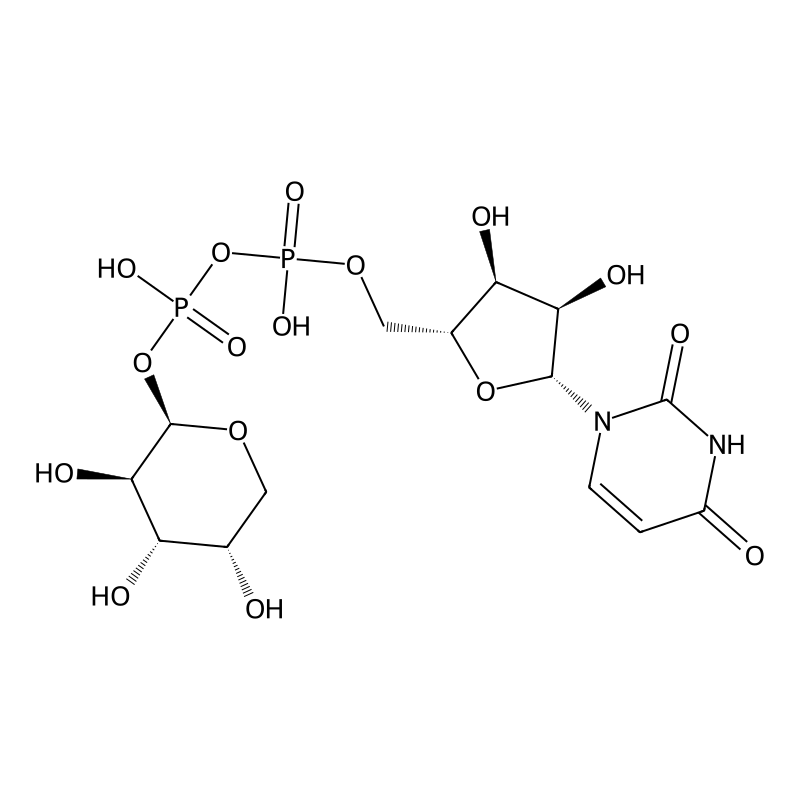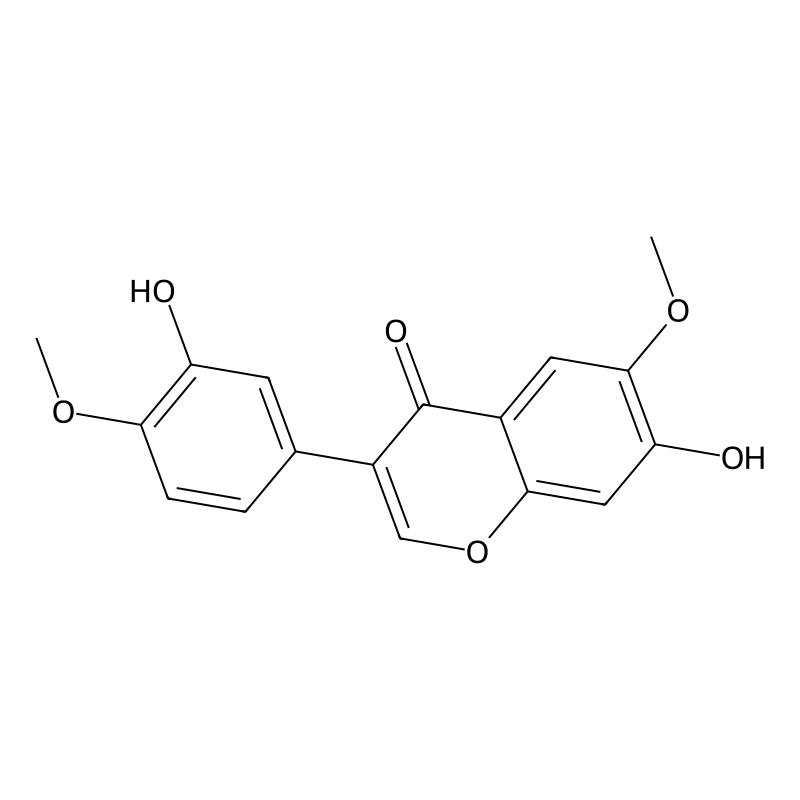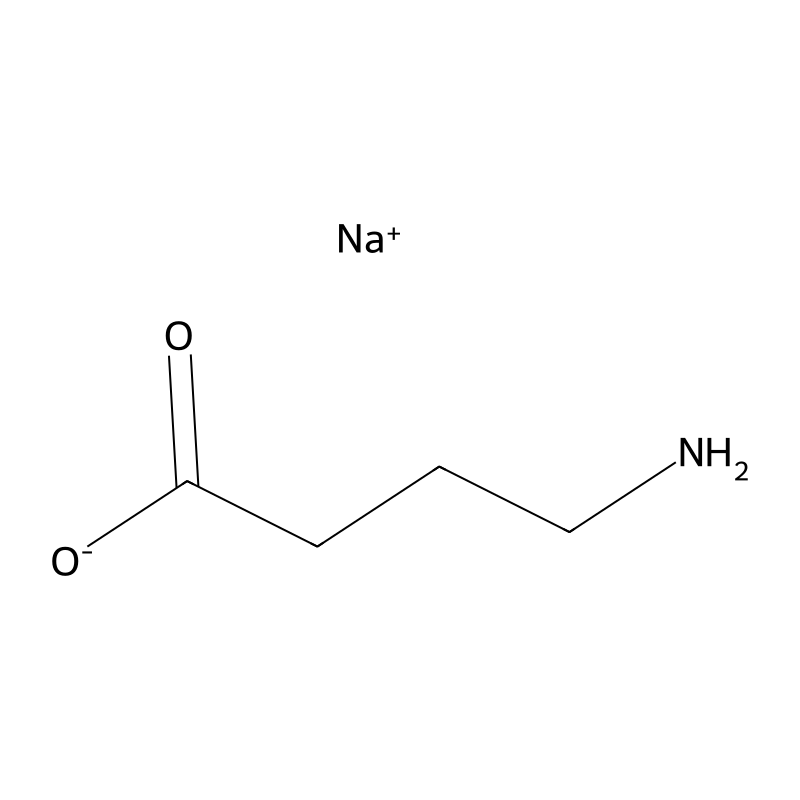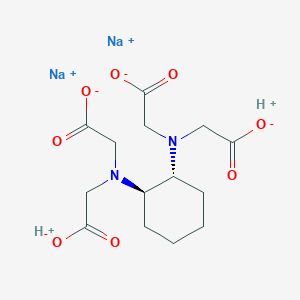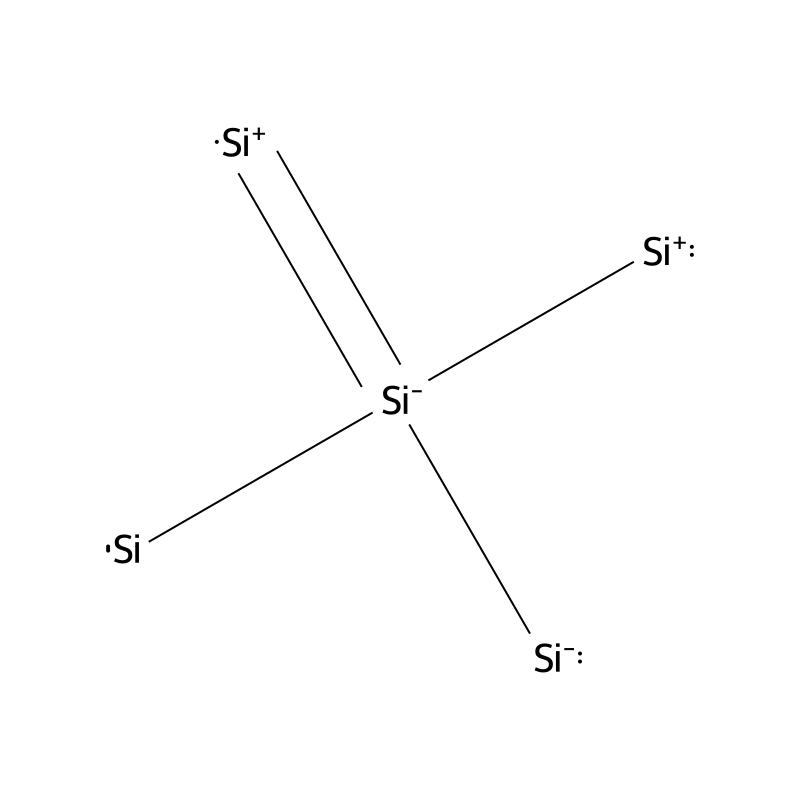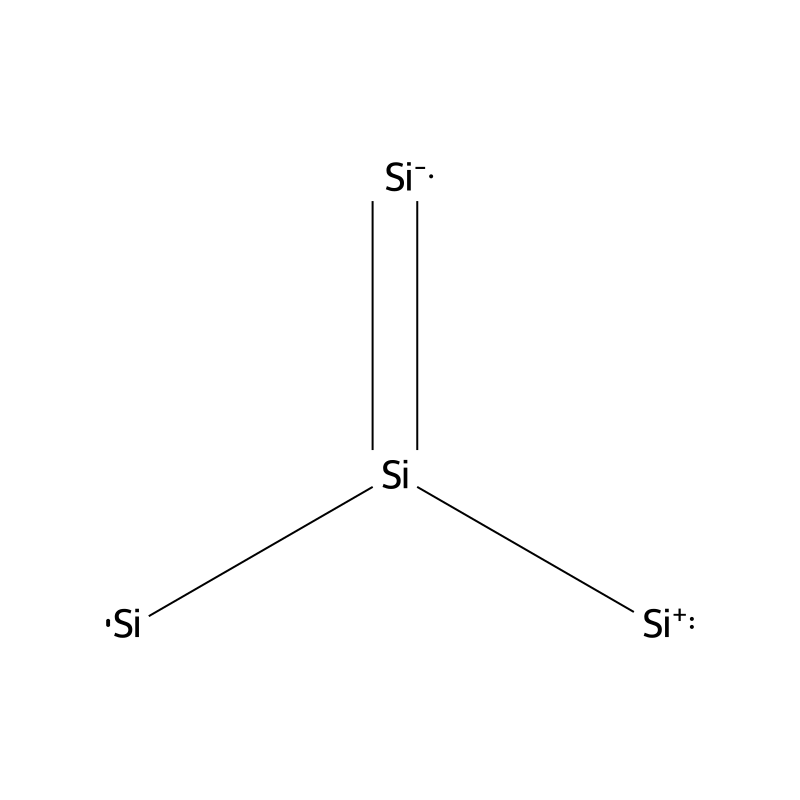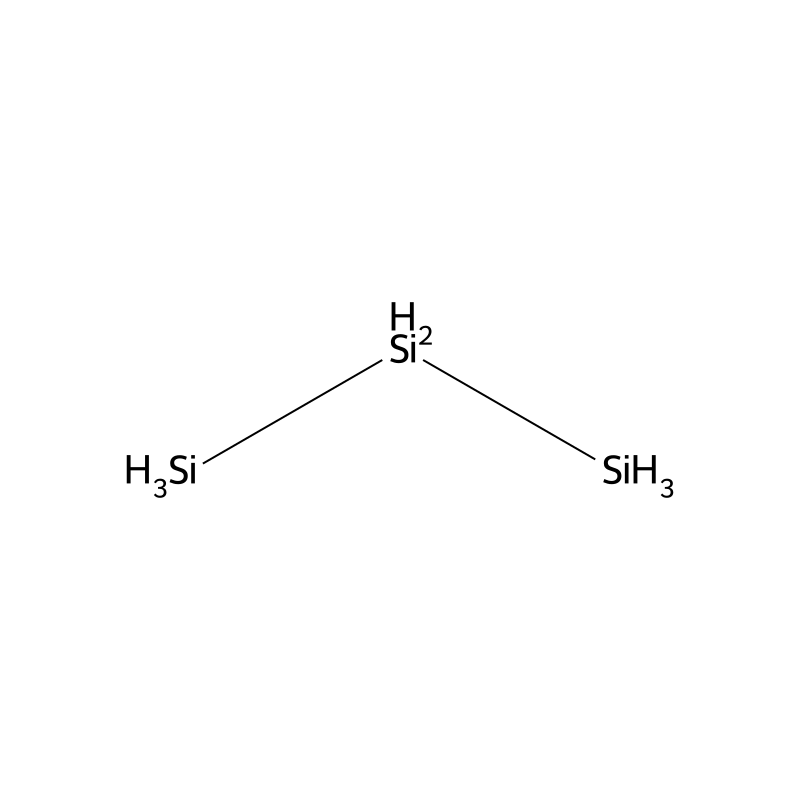Ethyl acetate
C4H8O2
CH3COOC2H5

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
C4H8O2
CH3COOC2H5
Molecular Weight
InChI
InChI Key
SMILES
Solubility
In water, 8.0X10+4 mg/L at 25 °C
Very soluble in water (64 g/L at 25 °C)
Miscible with ethanol, ethyl ether; very soluble in acetone, benzene
Miscible with chloroform
For more Solubility (Complete) data for ETHYL ACETATE (6 total), please visit the HSDB record page.
80 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 8.7 (poor)
Slightly soluble in ethanol, ether, glycerol, fixed and volatile oils, soluble in water (1ml in 10ml)
(77 °F): 10%
Synonyms
Canonical SMILES
Column Chromatography
One of the most prominent applications of ethyl acetate is in column chromatography . This technique separates mixtures based on their differing polarities. Ethyl acetate's intermediate polarity allows it to elute (extract) a wide range of compounds, making it versatile for separating various biomolecules, including proteins, lipids, and metabolites .
Liquid-Liquid Extraction
Ethyl acetate is also used in liquid-liquid extraction to isolate specific compounds from complex mixtures. Its immiscibility with water allows for easy separation of the organic and aqueous phases, facilitating the targeted extraction of desired components from biological samples, plant extracts, and environmental samples .
Synthesis and Reactions
While primarily used as a solvent, ethyl acetate can also participate in certain chemical reactions relevant to scientific research.
Esterification Reactions
Ethyl acetate can be used as a starting material for the synthesis of other esters through esterification reactions. These reactions involve the condensation of an alcohol and a carboxylic acid, and ethyl acetate can serve as the acylating agent, providing the ethyl group for the newly formed ester .
Transesterification Reactions
Ethyl acetate can also participate in transesterification reactions, where the ethyl group is exchanged for another alcohol group. This technique is valuable for modifying the properties of fats and oils in research related to biofuels and material science .
Limitations and Safety Considerations
It's important to note that ethyl acetate has limitations and safety considerations for scientific research:
Limited Solubility
While versatile, ethyl acetate cannot dissolve all compounds. Researchers may need to explore other solvents depending on the specific needs of their experiment.
Flammability
Ethyl acetate is a flammable liquid, and proper handling and storage are crucial to prevent fire hazards in the laboratory setting .
Volatility
Ethyl acetate's high volatility can lead to rapid evaporation, potentially causing losses of the target compound during extraction or reaction processes. Researchers need to consider this property to optimize their experimental design.
Ethyl acetate, also known as ethyl ethanoate, is an organic compound with the molecular formula or . It is a colorless, flammable liquid characterized by a sweet, fruity odor reminiscent of pear drops. Ethyl acetate is primarily used as a solvent in various applications, including adhesives, nail polish removers, and the decaffeination process for tea and coffee. It is synthesized through the esterification of acetic acid and ethanol and has a significant presence in industrial production, with an estimated global market value of approximately $3.3 billion in 2018 .
In biological research, ethyl acetate often acts as a solvent for extracting various biomolecules, including lipids, proteins, and secondary metabolites from plant and animal tissues. Its low toxicity makes it a favorable alternative to harsher solvents. Additionally, due to its volatility, it can be easily removed from the extracted components [].
While generally considered low in toxicity, ethyl acetate can cause irritation to the eyes, skin, and respiratory system upon exposure []. Inhalation of high concentrations may lead to drowsiness and dizziness []. Ethyl acetate is flammable with a flash point of -4 °C, and its vapor is heavier than air, presenting a potential fire hazard [].
Safety Precautions:
- Always wear personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling ethyl acetate [].
- Ensure adequate ventilation in the workspace [].
- Handle the compound away from heat and ignition sources [].
- Store ethyl acetate in a cool, dry, and well-ventilated place in a tightly sealed container [].
Ethyl acetate can be synthesized through several methods:
- Fischer Esterification: This classic method involves reacting acetic acid with ethanol in the presence of an acid catalyst (usually sulfuric acid). The reaction yields ethyl acetate and water.
- Tishchenko Reaction: In this method, two equivalents of acetaldehyde react under the influence of an alkoxide catalyst to produce ethyl acetate:
- Dehydrogenation of Ethanol: Ethanol can be dehydrogenated over a copper catalyst at elevated temperatures to yield ethyl acetate, offering a more economical route compared to Fischer esterification .
Ethyl acetate's versatility makes it suitable for numerous applications:
- Solvent: Widely used in paints, coatings, adhesives, and inks due to its ability to dissolve various organic compounds.
- Food Industry: Acts as a flavoring agent in food products.
- Pharmaceuticals: Utilized as a solvent for drug formulations and extractions.
- Cosmetics: Commonly found in nail polish removers and other cosmetic products .
Ethyl acetate shares similarities with several other esters and organic compounds:
| Compound | Molecular Formula | Characteristics | Unique Features |
|---|---|---|---|
| Methyl Acetate | Colorless liquid, fruity odor | Smaller molecular size than ethyl acetate | |
| Butyl Acetate | Colorless liquid, sweet smell | Higher boiling point; used in coatings | |
| Propyl Acetate | Colorless liquid, pleasant odor | Intermediate size; less common than ethyl | |
| Acetic Acid | Colorless liquid; pungent smell | Stronger acidity; simpler structure |
Ethyl acetate's unique properties include its balance between volatility and solvency power, making it particularly effective as a solvent across various industries while maintaining relatively low toxicity compared to other solvents .
Physical Description
Water or Solvent Wet Solid; Liquid
A clear colorless liquid with a fruity odor; [CAMEO]
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colourless liquid, volatile at low temperatures with a fragrant, acetic, ethereal odour
Colorless liquid with an ether-like, fruity odor.
Color/Form
Colorless liquid
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Boiling Point
77.1 °C
Azeotropic mixture with water (6.1% wt/wt), bp: 70.4 °C; azeotropic mixture with water (7.8% wt/wt) and alcohol (9.0% wt/wt), bp: 70.3 °C; Slowly decomposed by moisture, then acquires acid reaction; absorbs water (up to 3.3% wt/wt)
76.50 to 77.50 °C. @ 760.00 mm Hg
77 °C
171 °F
Flash Point
7.2 °C
-4 °C c.c.
24 °F
Heavy Atom Count
Taste
BITTERSWEET, WINE-LIKE BURNING TASTE.
Ethyl acetate ... contributes a fruity flavor to beer.
Vapor Density
3.04 (Air = 1)
Relative vapor density (air = 1): 3.0
3.04
Density
0.9003 g/cu cm at 20 °C
DENSITY OF SATURATED AIR (AIR= 1) 1.02; CONVERSION FACTORS: 1 MG/L= 278 PPM; 1 PPM= 3.60 MG/CU M
Relative density (water = 1): 0.9
0.894-0.898
0.9
0.90
LogP
0.73
log Kow = 0.73
Odor
Fragrant odor
Ether-like, fruity odor
Fruity with a brandy note
Odor Threshold
Odor Threshold High: 50.0 [mmHg]
Detection odor threshold from AIHA (mean = 18 ppm)
Ethyl acetate has a fruity odor and an odor threshold of 3.9 ppm.
Detection in air: 3.6-1.120 mg cu/m
0.0196 mg/cu m (low odor); 665.0 mg/cu m (high odor); 350 mg/cu m (irritating concn)
Decomposition
On storage, it is slowly decomposed by water.
Melting Point
-83.8 °C
-83.6 °C
-84 °C
117 °F
-117 °F
UNII
GHS Hazard Statements
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects]
Use and Manufacturing
Therapeutic Uses
... It has been used internally in a dose of 1 to 2 cc as carminative & antispasmodic, also externally as counterirritant ... .
Vapor Pressure
93.2 [mmHg]
93.2 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 10
73 mmHg
Pictograms


Flammable;Irritant
Impurities
Other CAS
Absorption Distribution and Excretion
Metabolism Metabolites
Because of the abundance of nonspecific esterases, one might expect the common solvent ethyl acetate (EtAc) to be hydrolyzed to ethyl alcohol (EtOH) in vivo. It would then be possible to demonstrate EtOH accumulation following exposure to EtAc vapor. Preliminary studies showed that rat blood incubated at 37 °C does hydrolyze EtAc to EtOH, with a half-time of approximately 65 min. Analyses were done by gas chromatography. To study this reaction in vivo, rats were anesthetized with pentobarbital, and cannulae were inserted into the femoral arteries. EtAc was injected ip as a 25% () solution in corn oil (1.6 g/kg) and blood samples were drawn periodically. Hydrolysis was very rapid in vivo, with a half-time estimated at 5-10 min. Inhalation studies were then carried out by exposing anesthetized rats to several concentrations of EtAc vapor via an endotracheal tube. When EtAc concentrations were increased above 2000 ppm, EtAc absorption exceeded EtOH oxidation, leading to an accumulation of EtOH in the blood. Although blood EtOH concentrations increased steadily to over 0.10 g/100 mL in 5 hr, EtAc remained consistently below 0.01 g/100 mL and did not change throughout the course of the experiment, again indicating rapid hydrolysis. The data indicate that EtOH will accumulate during exposure to EtAc if the ambient concentration of EtAc is sufficiently high.
... Ethyl acetate ... metabolism produces corresponding ethyl alcohol & is partly excreted in exhaled air & urine & partly metabolized.
Metabolic studies in the rat have revealed an approximate 2000 ppm no-effect level. At higher levels, the rate of hydrolysis of ethyl acetate appeared to exceed ethanol oxidation, leading to its accumulation in the vascular system. Also, when it was injected intraperitoneally at 1.6 g/kg, hydrolysis to acetic acid and ethanol occurred rapidly. Intraperitoneal injections of 1 mL/kg to male rats for 8 days increased the blood pyruvic and lactic acid content considerably and also elevated the glycolytic enzymatic activity.
Wikipedia
Lenalidomide
Biological Half Life
Use Classification
Fragrance Ingredients
Flavouring Agent -> -> JECFA Functional Classes
FLAVOURING_AGENTFood Additives -> CARRIER_SOLVENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Hazard Classes and Categories -> Flammable - 3rd degree
Cosmetics -> Solvent
Methods of Manufacturing
Co-product of butane oxidation to acetic acid at 175 °C and 50 atm in the presence of catalytic cobalt and chromium ions; co-product of the ethanolysis of polyvinyl acetate to polyvinyl alcohol.
Acetaldehyde (Tishchenko reaction); ethanol + acetic acid (esterification); polyvinyl acetate + ethanol (transesterification; byproduct of polyvinyl alcohol reaction).
By heating acetic acid and ethyl alcohol in the presence of sulfuric acid and distilling.
General Manufacturing Information
Printing Ink Manufacturing
Synthetic Dye and Pigment Manufacturing
Pharmaceutical and Medicine Manufacturing
All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
Computer and Electronic Product Manufacturing
Miscellaneous Manufacturing
Transportation Equipment Manufacturing
Synthetic Rubber Manufacturing
Textiles, apparel, and leather manufacturing
Printing and Related Support Activities
Wholesale and Retail Trade
Asphalt Paving, Roofing, and Coating Materials Manufacturing
Plastics Product Manufacturing
Explosives Manufacturing
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Services
Fabricated Metal Product Manufacturing
Adhesive Manufacturing
Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
Construction
Acetic acid ethyl ester: ACTIVE
Volatile constituent of essential oils obtained from fruits and flowers, e.g., ... in wines, brandy, and in fruits such as pineapples
Analytic Laboratory Methods
Method: OSHA 7; Procedure: gas chromatography with flame ionization detector; Analyte: ethyl acetate; Matrix: air; Detection Limit: Not reported.
AOAC Method 972.10. Alcohols (Higher) and Ethyl Acetate in Distilled Liquors. Alternative Gas Chromatographic Method.
AOAC Method 968.09. Alcohols (Higher) and Ethyl Acetate in Distilled Liquors. Gas Chromatographic Method.
For more Analytic Laboratory Methods (Complete) data for ETHYL ACETATE (8 total), please visit the HSDB record page.
Clinical Laboratory Methods
When gas chromatographic-mass spectroscopy was used in analysis, ethyl acetate was detected in all blood samples & brain tissues. The curves of blood ethyl alcohol concn vs blood pH values showed a regression distribution pattern. These results may be used in forensic investigations.
Detection & identification of volatile organic compounds, including ethyl acetate, in whole blood, plasma, or serum by headspace gas chromatography as an aid to the diagnosis of solvent abuse.
Storage Conditions
During transport: stable during transport. Storage temperature: ambient. Venting: open (flame arrester) or pressure-vacuum.
... Containers which are opened must be carefully resealed and kept upright to prevent leakage.
On storage, it is slowly decomposed by water.
Interactions
Ethyl acetate in combination with toluene appeared to produce a mixture of lower toxicity than that of either compound alone. Mixing of ethyl acetate with propylene oxide, propylene glycol, or formalin appears to decr its LD50 value, but its toxicity increases in combination with morpholine, ethylene glycol, or ethyl alcohol.
In order to determine the lung disease potential of waterproofing sprays, several components of suspected sprays, as well as a commercial spray, were tested on CD-l-mice. Mice placed in inhalation chambers were exposed to aerosols containing one or more of the suspected components, including n-heptane, ethyl-acetate, fluororesin, silicone, and a commercial spray. An intermittent inhalation methods was used to prevent the solvents from causing anesthetic death. Mice were sacrificed 1 hour after the end of exposure. The lungs of both exposed and control mice were isolated and examined microscopically for any changes. The amounts released of the were similar. Mice exposed to the commercial and fluororesin sprays were cyanotic and depressed for 1 hour, while those exposed to the other sprays were cyanotic for only several minutes. In almost all mice exposed to the commercial spray, significant changes relative to the controls included a thickened pulmonary alveolar septa, cellular infiltration, fused and hemorrhaged alveolar walls, and diminished alveoli. Fluororesin particles were found in the alveolar space. Significantly more pronounced pathological changes were discovered in mice exposed to the fluororesin spray, relative to the commercial spray. In mice exposed to the silicone spray, significant differences were observed in alveolar collapse and hemorrhage, compared to the controls. The lungs of mice exposed to the N-heptane, ethyl-acetate, and fluororesin free sprays were similar to control lungs. In mice exposed to the silicon resin free spray, significant changes, relative to the commercial spray group, included alveolar collapse, hyperemia, hemorrhage and increased thickness and cellular infiltration of the septum. /It was/ concluded that ethyl-acetate and n-heptane contained in waterproofing sprays do not cause pulmonary disorders. Instead, fluororesin is implicated in respiratory disorders caused by such sprays.
Stability Shelf Life
Dates
Evaluation of Antioxidant and Enzyme Inhibition Properties of
Stefano Dall'Acqua, Kouadio Ibrahime Sinan, Stefania Sut, Irene Ferrarese, Ouattara Katinan Etienne, Mohamad Fawzi Mahomoodally, Devina Lobine, Gokhan ZenginPMID: 33800622 DOI: 10.3390/molecules26071902
Abstract
L'Hér methanol extract was studied by NMR and two different LC-DAD-MSusing electrospray (ESI) and atmospheric pressure chemical ionization (APCI) sources to obtain a quali-quantitative fingerprint. Forty different phytochemicals were identified, and twenty of them were quantified, whereas the main constituents were dihydro α ionol-
-[arabinosil(1-6) glucoside] (133 mg/g), dihydro β ionol-
-[arabinosil(1-6) glucoside] (80 mg/g), β-sitosterol (49 mg/g), and isorhamnetin-3-
-rutinoside (26 mg/g).
was extracted with different solvents-namely, water, methanol, dichloromethane, and ethyl acetate-and the extracts were assayed using different in vitro tests. The methanolic extracts presented the highest 1,1-diphenyl-2-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline)-6-sulfonic acid (ABTS), and ferric reducing antioxidant power (FRAP) values. All the tested extracts exhibited inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with a higher activity observed for dichloromethane (AChE: 5.03 and BChE: 16.41 mgGALAE/g), while the methanolic extract showed highest impact against tyrosinase (49.83 mgKAE/g). Taken together, these findings suggest
as a novel source of bioactive phytochemicals with potential for commercial development.
Antioxidant and Anticholinesterase Activities of Extracts and Phytochemicals of
Supachoke Mangmool, Issaree Kunpukpong, Worawan Kitphati, Natthinee AnantachokePMID: 34070837 DOI: 10.3390/molecules26113295
Abstract
Bioassay-guided separation of young leaves extracts of(Blume) Merr. & L.M. Perry led to the isolation of four triterpenoids (betulinic acid, ursolic acid, jacoumaric acid, corosolic acid) and one sterol glucoside (daucosterol) from the ethyl acetate extract, and three polyphenols (gallic acid, myricitrin, and quercitrin) from the methanol (MeOH) extract. The MeOH extract of
and some isolated compounds, ursolic acid and gallic acid potentially exhibited acetylcholinesterase activity evaluated by Ellman's method. The MeOH extract and its isolated compounds, gallic acid, myricitrin, and quercitrin, also strongly elicited DPPH radical scavenging activity. In HEK-293 cells, the MeOH extract possessed cellular antioxidant effects by attenuating hydrogen peroxide (H
O
)-induced ROS production and increasing catalase, glutathione peroxidase-1 (GPx-1), and glutathione reductase (GRe). Furthermore, myricitrin and quercitrin also suppressed ROS production induced by H
O
and induced GPx-1 and catalase production in HEK-293 cells. These results indicated that the young leaves of
are the potential sources of antioxidant and anticholinesterase agents. Consequently,
leaves are one of indigenous vegetables which advantage to promote the health and prevent diseases related to oxidative stress.
Phytochemical composition and bioactive effects of ethyl acetate fraction extract (EAFE) of Glechoma hederacea L
Wen Wan Chao, Yu Jhen Liou, Hao Ting Ma, Yi Hua Chen, Su-Tze ChouPMID: 34121206 DOI: 10.1111/jfbc.13815
Abstract
Hepatocellular carcinoma (HCC) is a highly malignant cancer that exists worldwide. Herbal medicine plays an important role in the management and treatment of various diseases worldwide. The herbal medicine Glechoma hederacea L. has a variety of biological activities and belongs to the Labiatae family. The current study investigated the in vitro effects of ethyl acetate fraction extract (EAFE) of G. hederacea on HepG2 cells and its possible mechanism. The phytochemical composition of EAFE was analyzed by high performance liquid chromatography (HPLC). Bioactive effects of the EAFE were assessed using the MTT assay, annexin V-FITC/PI staining, PhiphiLux-GD
kit, DAPI and comet assay, flow cytometry, western blotting. In this study, we found that rosmarinic acid (RA), caffeic acid (CA), and ferulic acid (FA) were the abundant polyphenols in EAFE of G. hederacea. This fraction extract could significantly inhibit HepG2 cell proliferation, make cells apoptosis, and cause S phase arrest. The apoptogenic activity of EAFE involved reactive oxygen species (ROS) induction, Ca
accumulation, mitochondrial membrane potential (MMP, ΔΨm) destruction, regulate the Bax/Bcl-2 ratio and caspases 3, 9 cascade. We propose that the EAFE can inhibit the proliferation of HepG2 cell via intracellular ROS mediated apoptosis. EAFE could be developed as a possible anti-HCC agent or pharmaceutical industries. PRACTICAL APPLICATIONS: 1. The rosmarinic acid, caffeic acid, and ferulic acid were the main polyphenolic components in the ethyl acetate fraction extract (EAFE) of Glechoma hederacea. 2. The EAFE treatment exerted cytotoxicity by inducing S arrest and apoptosis in HepG2 cells. 3. Antitumor effect of EAFE through the mitochondria-mediated pathway and ROS-mediated ER stress.
Investigation of suitable precursors for manganese oxide catalysts in ethyl acetate oxidation
Yan Zhang, Meng Wang, Shunyu Kang, Tingting Pan, Hua Deng, Wenpo Shan, Hong HePMID: 33985720 DOI: 10.1016/j.jes.2020.11.025
Abstract
The control of ethyl acetate emissions from fermentation and extraction processes in the pharmaceutical industry is of great importance to the environment. We have developed three MnO
catalysts by using different Mn precursors (MnCl
, Mn(CH
COO)
, MnSO
), named as Mn
O
-Cl, -Ac, -SO
. The tested catalytic activity results showed a sequence with Mn precursors as: Mn
O
-Cl > Mn
O
-Ac > Mn
O
-SO
. The Mn
O
-Cl catalyst reached a complete ethyl acetate conversion at 212℃ (75℃ lower than that of Mn
O
-SO
), and this high activity 100% could be maintained high at 212℃ for at least 100 hr. The characterization data about the physical properties of catalysts did not show an obvious correlation between the structure and morphology of Mn
O
catalysts and catalytic performance, neither was the surface area the determining factor for catalytic activity in the ethyl acetate oxidation. Here we firstly found there is a close linear relationship between the catalytic activity and the amount of lattice oxygen species in the ethyl acetate oxidation, indicating that lattice oxygen species were essential for excellent catalytic activity. Through H
temperature-programmed reduction (H
-TPR) results, we found that the lowest initial reduction temperature over the Mn
O
-Cl had stronger oxygen mobility, thus more oxygen species participated in the oxidation reaction, resulting in the highest catalytic performance. With convenient preparation, high efficiency, and stability, Mn
O
prepared with MnCl
will be a promising catalyst for removing ethyl acetate in practical application.
Method validation for the determination of 314 pesticide residues using tandem MS systems (GC-MS/MS and LC-MS/MS) in raisins: Focus on risk exposure assessment and respective processing factors in real samples (a pilot survey)
Maria Constantinou, Despo Louca-Christodoulou, Agapios AgapiouPMID: 33993074 DOI: 10.1016/j.foodchem.2021.129964
Abstract
A multi-residue method for the simultaneous analysis of a wide range of pesticides in raisins using liquid and gas chromatography-tandem mass spectrometry (LC-MS/MS and GC-MS/MS) has been validated. Pesticides are extracted from raisins with ethyl acetate, followed by centrifugation. The validation study was in accordance with DG SANTE guidelines. Validation experiments have been performed in both analytical instruments. A total number of 314 pesticides were spiked in raisins of organic farming at two spiking levels for GC-MS/MS (0.025 and 0.1 mg/kg), and at three spiking levels for LC-MS/MS (0.005, 0.05, and 0.1 mg/kg) with 6 replicates at each concentration. The scope of validation included linearity, limits of quantification (LOQ), accuracy, precision, and matrix effects (%) for each pesticide. The validated method was then applied for the analysis of 37 commercial raisin samples purchased from the market. For the evaluation of the results, processing factors (PFs) have been applied to derive the amount of residue in raisins, from the maximum residue levels (MRLs) of grapes, and which in this paper will be referred as to the MRL expressed in raisins. In all conventional samples, pesticides were detected at concentrations above the LOQ. In total, 55 different pesticides were detected. All conventional samples contained multiple pesticides ranging from 2 to 24. On the other hand, samples from organic farming were found to be free of the analysed pesticides. The 13.5% of the examined samples were considered as violations. The exposure assessment for the acute risk of the violating samples indicated that no potential risk derives from the detected and approved in the EU pesticides, while the detection of not approved pesticides in the EU, and the lack of toxicological reference values for certain pesticides raise concerns for the human health, especially for children. The results of the survey study indicate the need to include processed samples, and in particular dry fruits with a high consumption rate such as raisins, in the official controls of pesticide residues in food.Anti-Ageing Potential of
Ekaterina-Michaela Tomou, Christina D Papaemmanouil, Dimitrios A Diamantis, Androniki D Kostagianni, Paschalina Chatzopoulou, Thomas Mavromoustakos, Andreas G Tzakos, Helen SkaltsaPMID: 34070495 DOI: 10.3390/molecules26113151
Abstract
In recent years, the use ofspecies as bioactive agents is increasing exponentially. The present study aimed to investigate the chemical constituents, as well as the anti-ageing potential of the cultivated
Heldr. The chemical fingerprinting of the ethyl acetate residue of this plant was studied using 1D and 2D-NMR spectra. Isomeric compounds belonging to acylated flavone derivatives and phenylethanoid glycosides were detected in the early stage of the experimental process through 2D-NMR techniques. Overall, thirty-three known compounds were isolated and identified. Some of them are reported for the first time not only in
, but also in genus
. The anti-ageing effect of the ethyl acetate residue and the isolated specialized products was assessed as anti-hyaluronidase activity. In silico docking simulation revealed the interactions of the isolated compounds with hyaluronidase. Furthermore, the in vitro study on the inhibition of hyaluronidase unveiled the potent inhibitory properties of ethyl acetate residue and apigenin 7-
-
-d-glucopyranoside. Though, the isomers of apigenin 7-
-p-coumaroyl-glucosides and also the 4'-methyl-hypolaetin 7-
-[6'''-
-acetyl-
-d-allopyranosyl]-(1→2)-
-d-glucopyranoside exerted moderate hyaluronidase inhibition. This research represents the first study to report on the anti-hyaluronidase activity of
species, confirming its anti-inflammatory, cytotoxic and anti-ageing effects and its importance as an agent for cosmetic formulations as also anticancer potential.
Inherent Ethyl Acetate Selectivity in a Trianglimine Molecular Solid
Donglin He, Chengxi Zhao, Linjiang Chen, Marc A Little, Samantha Y Chong, Rob Clowes, Katherine McKie, Mark G Roper, Graeme M Day, Ming Liu, Andrew I CooperPMID: 33929053 DOI: 10.1002/chem.202101510
